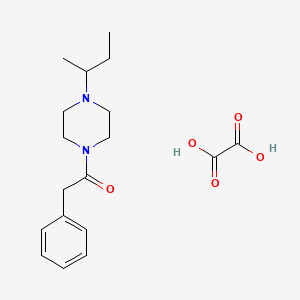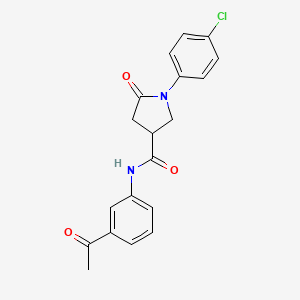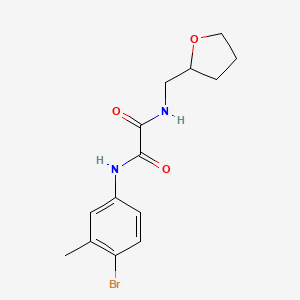![molecular formula C19H18N2S2 B4015392 4-[4-(methylthio)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4015392.png)
4-[4-(methylthio)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione
描述
“4-[4-(methylthio)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione” is a derivative of quinazoline, a heterocyclic compound. Quinazoline is a double-ring system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . Quinazoline derivatives have drawn immense attention due to their significant biological activities .
Molecular Structure Analysis
Quinazoline is a light yellow crystalline solid, also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring . The specific molecular structure of “4-[4-(methylthio)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione” is not detailed in the retrieved papers.Physical And Chemical Properties Analysis
Quinazoline is a light yellow crystalline solid . The specific physical and chemical properties of “4-[4-(methylthio)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione” are not detailed in the retrieved papers.科学研究应用
Anti-Cancer Activity
Quinazoline derivatives have been extensively studied for their anti-cancer properties. They can inhibit the growth of cancer cells by targeting various pathways involved in cell proliferation and survival. The specific compound may be investigated for its potential to act as a kinase inhibitor, which is a common strategy in cancer therapy .
Anti-Inflammatory and Analgesic Effects
These compounds are known to exhibit significant anti-inflammatory and analgesic effects. Research could explore the mechanism by which 4-[4-(methylthio)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione modulates inflammatory pathways and pain perception, potentially leading to new treatments for chronic pain and inflammatory diseases .
Anti-Bacterial Properties
The antibacterial activity of quinazoline derivatives makes them candidates for the development of new antibiotics. Studies may focus on the compound’s efficacy against various bacterial strains and its mechanism of action in disrupting bacterial cell processes .
Anti-Viral Applications
Quinazoline derivatives have shown promise as anti-viral agents. The subject compound could be researched for its ability to interfere with viral replication or to inhibit enzymes critical to the viral life cycle .
Anti-Tuberculosis Potential
Given the ongoing challenge of tuberculosis, quinazoline derivatives are being explored for their anti-tuberculosis activity. The compound could be tested against Mycobacterium tuberculosis, with a focus on its ability to penetrate the bacterial cell wall and inhibit essential cellular functions .
Anti-Diabetic Activity
The potential of quinazoline derivatives to act as anti-diabetic agents is another area of interest. Research could investigate how the compound affects insulin signaling pathways or how it might improve glucose metabolism in diabetic models .
Anti-Malarial Effects
Quinazoline derivatives have been identified as potential anti-malarial drugs. Studies could examine the efficacy of 4-[4-(methylthio)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione against Plasmodium species and its ability to disrupt the parasite’s life cycle .
Neuroprotective Properties
Research into the neuroprotective effects of quinazoline derivatives could lead to novel treatments for neurodegenerative diseases. The compound’s impact on neuronal survival, neuroinflammation, and oxidative stress could be key areas of investigation .
Each of these applications represents a distinct field of research, and the compound’s versatility highlights its potential as a multifaceted therapeutic agent. Further studies are essential to fully understand the mechanisms of action and to optimize the compound for clinical use. The references provided offer a deeper insight into the current state of research and the future possibilities for this compound .
未来方向
Quinazoline and its derivatives have drawn significant attention due to their wide range of biological activities, making them a potential scaffold in medicinal chemistry . Future research could focus on exploring the synthesis, transformation, and biological properties of “4-[4-(methylthio)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione” and other quinazoline derivatives.
作用机制
Target of Action
The compound “4-[4-(methylthio)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione” belongs to the class of quinazoline derivatives . Quinazoline derivatives have been found to exhibit a wide range of biological activities, including anti-cancer , anti-inflammatory , anti-bacterial , analgesic , anti-virus , and more
Mode of Action
Quinazoline derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and changes induced by this compound would depend on its specific targets and the context in which it is used.
属性
IUPAC Name |
4-(4-methylsulfanylphenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2S2/c1-23-14-9-6-13(7-10-14)17-16-11-8-12-4-2-3-5-15(12)18(16)21-19(22)20-17/h2-7,9-10,17H,8,11H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGPTDYBDHMGOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4CC3)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Methylsulfanyl)phenyl]-3,4,5,6-tetrahydrobenzo[h]quinazoline-2-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-(2,6-diethylphenyl)-2-[(2-methoxyphenyl)amino]benzamide](/img/structure/B4015324.png)

![3-(4-methoxyphenyl)-8-methyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4015335.png)
![5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4015360.png)
![6-benzyl-2-(2-furylmethylene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4015362.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-isopropylphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4015366.png)
![4-[2-(2-fluorophenyl)ethyl]-5-[(4-methylpiperazin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4015379.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B4015383.png)
![ethyl 2-[(3-methylbutanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4015389.png)

![3-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4015411.png)
![methyl 4-[10-acetyl-3-(4-methylphenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B4015418.png)